9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine
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Overview
Description
Preparation Methods
The synthesis of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction involving hydrazine and an appropriate alkyne.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The brominated pyrazole is alkylated with a suitable alkyl halide to introduce the propyl chain.
Coupling with purine: The final step involves coupling the alkylated pyrazole with a purine derivative under basic conditions.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring allows for selective binding to enzyme active sites, potentially inhibiting their activity . The purine core can interact with nucleic acids, affecting various biological pathways .
Comparison with Similar Compounds
Similar compounds to 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine include:
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: This compound has a similar pyrazole ring but differs in the substitution pattern.
4-bromo-1-(3-methoxypropyl)-1H-pyrazole: This compound features a methoxypropyl group instead of a purine core.
The uniqueness of this compound lies in its combination of a brominated pyrazole ring and a purine core, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
9-[3-(4-bromopyrazol-1-yl)propyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN7/c12-8-4-17-19(5-8)3-1-2-18-7-16-9-10(13)14-6-15-11(9)18/h4-7H,1-3H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMUVBVDSFJUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN2C=NC3=C(N=CN=C32)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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